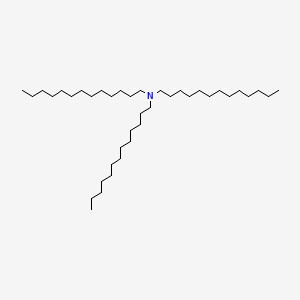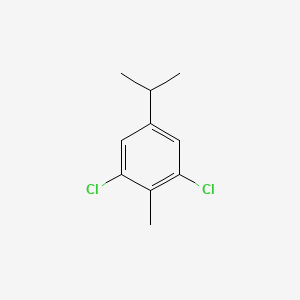![molecular formula C11H19N3O6S B13764273 [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate CAS No. 63273-78-9](/img/structure/B13764273.png)
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is a heterocyclic organic compound with the molecular formula C₁₁H₁₉N₃O₆S and a molecular weight of 321.35 g/mol . This compound is known for its unique structure, which includes both azaniumylidene and hydroxyphenoxy groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate involves several steps. One common method includes the reaction of 2-hydroxy-3-(3-methylphenoxy)propylamine with guanidine sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyphenoxy group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include modified amine or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials with specific chemical and physical properties
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes, altering their activity and leading to changes in biochemical pathways. The hydroxyphenoxy group allows it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
Sulfur compounds: These include various sulfur-containing organic molecules with different oxidation states and reactivity.
Ofloxacin related compounds: These are used in pharmaceutical applications and have similar structural features.
Compared to these compounds, [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is unique due to its combination of azaniumylidene and hydroxyphenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63273-78-9 |
|---|---|
Molekularformel |
C11H19N3O6S |
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate |
InChI |
InChI=1S/C11H17N3O2.H2O4S/c1-8-3-2-4-10(5-8)16-7-9(15)6-14-11(12)13;1-5(2,3)4/h2-5,9,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
QIDKYAGUJVLCOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(C[NH2+]C(=[NH2+])N)O.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


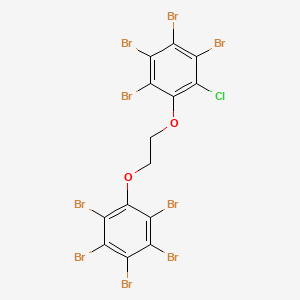

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
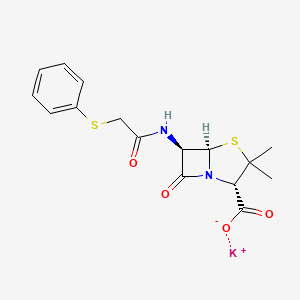
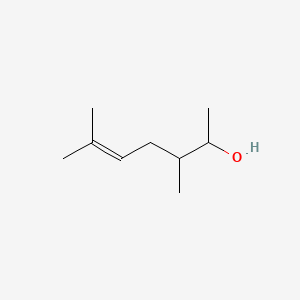
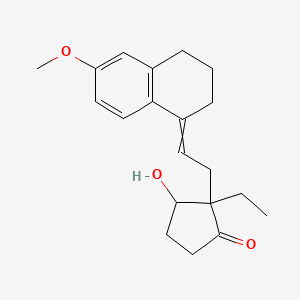
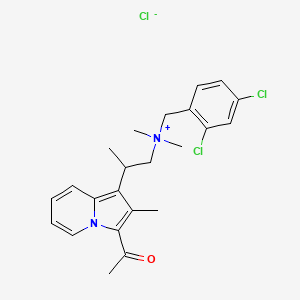
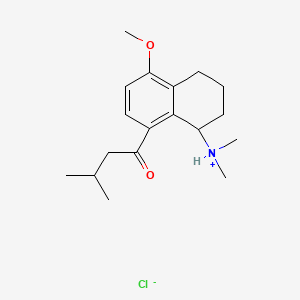
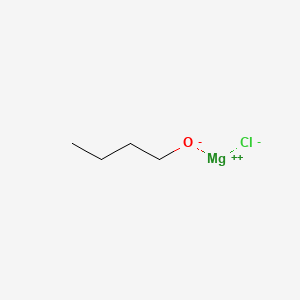
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
